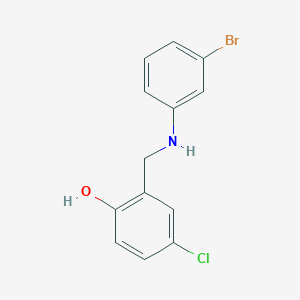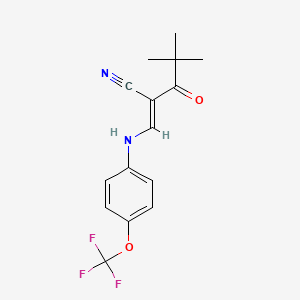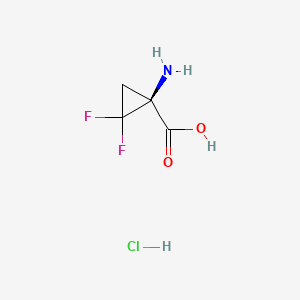
2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol is an organic compound that features both bromine and chlorine substituents on a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoaniline with formaldehyde and 4-chlorophenol under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the halogen substituents can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-Chlorophenyl)amino)methyl)-4-bromophenol
- 2-(((3-Fluorophenyl)amino)methyl)-4-chlorophenol
- 2-(((3-Iodophenyl)amino)methyl)-4-chlorophenol
Uniqueness
2-(((3-Bromophenyl)amino)methyl)-4-chlorophenol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H11BrClNO |
|---|---|
Molecular Weight |
312.59 g/mol |
IUPAC Name |
2-[(3-bromoanilino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C13H11BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-7,16-17H,8H2 |
InChI Key |
NLRXOOKFAXPEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)


![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)



![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)
![2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol](/img/structure/B14859342.png)


![2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14859346.png)

